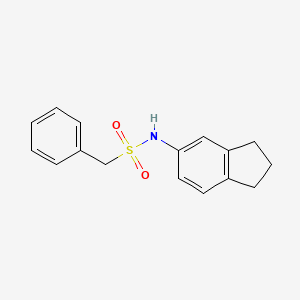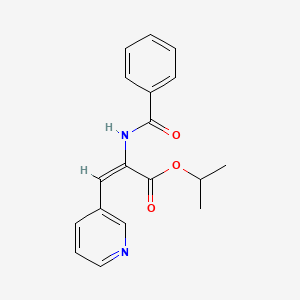
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse.
Mecanismo De Acción
L-703,606 acts as a selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor. The N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and stress response. By blocking the activation of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor, L-703,606 can modulate the release of neurotransmitters, such as substance P, that are involved in these processes.
Biochemical and Physiological Effects:
L-703,606 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, L-703,606 has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-703,606 is a well-characterized compound that has been extensively studied for its pharmacological properties. It is a highly selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor and has been shown to have a good safety profile in preclinical studies. However, its use in clinical trials may be limited by its poor solubility and bioavailability.
Direcciones Futuras
1. Development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists in other diseases, such as cancer and autoimmune disorders.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of L-703,606.
4. Investigation of the role of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor in the regulation of immune function and inflammation.
5. Examination of the potential interactions between N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists and other drugs used in the treatment of depression, anxiety, and substance abuse disorders.
Métodos De Síntesis
The synthesis of L-703,606 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, L-703,606 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, indicating its potential as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)